((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Overview
Description
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol: is a chemical compound with a unique structure that includes a cyclopentyl ring attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the purine base.
Scientific Research Applications
Chemistry: In chemistry, ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions between purine bases and various biological targets. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with nucleic acids or enzymes involved in DNA replication and repair, making it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The purine base can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The cyclopentyl ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Uniqueness: ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a purine base. This combination of features gives it distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMYQAYGGSXPJ-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176495 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220285-03-0, 36406-33-4 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220285030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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